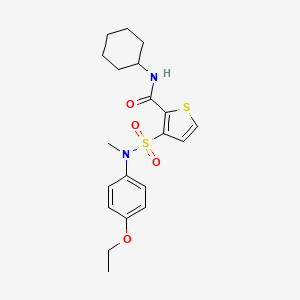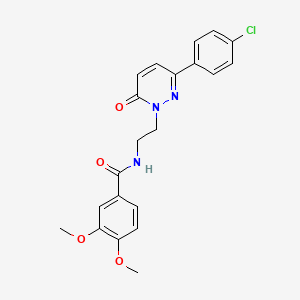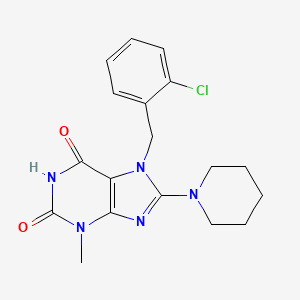![molecular formula C27H23NO4 B2974974 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 902507-07-7](/img/structure/B2974974.png)
6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H23NO4 and its molecular weight is 425.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development : Quinoline derivatives, such as those related to "6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one," have been explored for their potential in drug development. For example, a study synthesized novel isoxazolequinoxaline derivatives and evaluated them for anticancer activity. The study highlighted the synthesis process, crystal structure, and potential pharmaceutical applications, showcasing the compound's interactions with proteins associated with cancer (N. Abad et al., 2021).
Antimicrobial and Antitubercular Activities : Research has identified quinoline and quinazoline derivatives as potent inhibitors against various pathogens. For instance, compounds with a 4-anilinoquinoline or quinazoline scaffold demonstrated high potency against Mycobacterium tuberculosis, highlighting the importance of certain structural features for microbial inhibition (C. Asquith et al., 2019).
Antioxidant Properties : The antioxidant capabilities of quinoline derivatives have been investigated, with studies showing that certain compounds exhibit significant radical scavenging activity. This suggests potential applications in mitigating oxidative stress-related diseases (Khalida F. Al-azawi, 2016).
Chemical Synthesis and Molecular Design : Quinoline derivatives are also valuable in chemical synthesis and material science. Their diverse functionalization possibilities make them suitable for designing novel materials and molecules with specific properties, such as fluorescent compounds for imaging or sensors (A. Pozharskii et al., 2016).
Anticancer and Antiproliferative Effects : Several studies have focused on synthesizing quinoline derivatives and evaluating their antiproliferative effects against various cancer cell lines. This research underscores the therapeutic potential of quinoline-based compounds in oncology, with specific derivatives showing promising efficacy in inhibiting cancer cell growth (Chih-Hua Tseng et al., 2009).
Properties
IUPAC Name |
6-benzyl-8-(3,4-dimethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c1-17-8-9-20(12-18(17)2)26(29)22-16-28(15-19-6-4-3-5-7-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)30/h3-9,12-14,16H,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJRWMLGZKLBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazine](/img/structure/B2974893.png)
![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)
![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)
![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)
![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)


![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)
